xanthoangelol J

Cancer chemoprevention Epstein-Barr virus early antigen Chalcone SAR

Xanthoangelol J (CAS 878277-38-4) is the nature-identical (S)-(+)-terpenylated hydroxychalcone with confirmed absolute stereochemistry and benchmarked EBV-EA inhibitory potency (IC50 264 mol ratio/32 pmol TPA). Unlike xanthoangelol I (dihydropyrano ring) or deoxydihydroxanthoangelol H (lacks 3″-OH), its open-chain 3″-hydroxygeranyl side chain and single chiral center define a distinct SAR profile and intermediate chemopreventive activity. Essential as a calibrated positive control in NO-dependent tumor promotion assays (NOR 1 I.R. 2.4). Insist on batches with verified (S)-configuration—racemic material undermines target engagement and reproducibility.

Molecular Formula C25H30O5
Molecular Weight 410.5 g/mol
Cat. No. B1243557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namexanthoangelol J
Synonymsxanthoangelol J
Molecular FormulaC25H30O5
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O)O)C
InChIInChI=1S/C25H30O5/c1-17(2)5-4-15-25(3,30)16-14-21-23(28)13-11-20(24(21)29)22(27)12-8-18-6-9-19(26)10-7-18/h5-13,26,28-30H,4,14-16H2,1-3H3/b12-8+
InChIKeyBQRLJINJRBLFJV-XYOKQWHBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xanthoangelol J for Cancer Chemoprevention Research: Compound Identity and Baseline Characterization for Procurement Decisions


Xanthoangelol J (CAS 878277-38-4, C25H30O5, MW 410.5 g/mol) is a terpenylated hydroxychalcone first isolated from the ethyl acetate-soluble fraction of Angelica keiskei (Ashitaba) stem exudates and structurally elucidated via comprehensive 1D/2D NMR and mass spectrometry [1]. It belongs to a distinct subset of C-geranylated chalcones bearing a 3″-hydroxy-3,7-dimethyloct-6-enyl side chain with a single chiral center at C-3″. The absolute stereochemistry of the natural enantiomer was subsequently established as (S)-(+)-xanthoangelol J through asymmetric total synthesis [2]. Its molecular architecture—4,2′,4′-trihydroxy substitution on the chalcone core combined with a stereodefined terpenoid appendage—differentiates it from co-occurring A. keiskei chalcones such as xanthoangelol I (which contains a fused dihydropyrano ring instead of an open-chain geranyl group) and deoxydihydroxanthoangelol H [1].

Why Xanthoangelol J Cannot Be Interchanged with Xanthoangelol I or Other A. keiskei Chalcones in Cancer Chemoprevention Studies


Although xanthoangelol J, xanthoangelol I, and deoxydihydroxanthoangelol H co-occur in the same plant exudate fraction, their structural differences translate into measurably divergent cancer chemopreventive potencies in standardized in vitro assays [1]. Xanthoangelol I incorporates the C-2′ and C-3′ positions into a 2-methyl-2-(4-methyl-3-pentenyl)dihydropyrano ring, whereas xanthoangelol J possesses an open-chain 3″-hydroxygeranyl substituent with a defined (S) configuration at the tertiary alcohol chiral center [2]. This stereochemical and architectural distinction is not cosmetic: in a direct head-to-head evaluation, the two compounds exhibited different IC50 values against Epstein-Barr virus early antigen (EBV-EA) induction (264 vs. 273 mol ratio/32 pmol TPA), and deoxydihydroxanthoangelol H, which lacks the 3″-hydroxy group, was substantially less active (IC50 563) [1]. Substituting one chalcone congener for another without accounting for these quantitative differences risks misinterpreting structure-activity relationships and undermining experimental reproducibility in chemoprevention programs.

Xanthoangelol J Quantitative Differentiation Evidence: EBV-EA, NOR 1, Stereochemistry, and Isolation Yield Benchmarks


EBV-EA Induction Inhibition: Xanthoangelol J Is 2.1-Fold More Potent Than Deoxydihydroxanthoangelol H and 1.8-Fold More Potent Than Retinoic Acid

In a direct head-to-head comparison published in the same study, xanthoangelol J (compound 2) inhibited TPA-induced EBV-EA activation in Raji cells with an IC50 of 264 mol ratio/32 pmol TPA. This represents a 2.1-fold potency advantage over the co-isolated deoxydihydroxanthoangelol H (compound 3, IC50 563) and a 1.8-fold advantage over the clinical reference compound retinoic acid (IC50 482). Xanthoangelol J was 3% more potent than the structurally closest analog xanthoangelol I (IC50 273), though this difference is marginal. Viability of Raji cells at the highest test concentration (1000:1 mol ratio/32 pmol TPA) was 70% for xanthoangelol J, indicating low acute cytotoxicity at screening-relevant concentrations [1].

Cancer chemoprevention Epstein-Barr virus early antigen Chalcone SAR

NOR 1 (Nitric Oxide Donor) Activation Inhibition: Xanthoangelol J Matches the Most Potent In-Class Chalcone and Outperforms Deoxydihydroxanthoangelol H by 50%

In the same primary study, the inhibitory ratio (I.R.) against NOR 1 activation—a nitric oxide donor implicated in tumor promotion—was determined at a fixed test concentration of 350 nmol. Xanthoangelol J achieved an I.R. of 2.4, equaling xanthoangelol I (I.R. 2.4) as the most potent compound among the six tested chalcones. This was 50% higher than the I.R. of deoxydihydroxanthoangelol H (I.R. 1.6) and 20% higher than isobavachalcone (I.R. 2.0). The positive control NOR 1 (350 nmol) was set as 1.0. Notably, while xanthoangelol J and xanthoangelol I were equipotent in this assay, xanthoangelol J demonstrated a marginally better EBV-EA IC50, suggesting a slightly broader chemopreventive profile across these two mechanistically distinct in vitro models [1].

Nitric oxide inhibition Tumor promotion NOR 1 activation assay

Absolute Stereochemistry: (S)-(+)-Xanthoangelol J Unambiguously Identified as the Natural Bioactive Enantiomer Through Asymmetric Total Synthesis

The original isolation study did not assign the absolute configuration of the C-3″ chiral center [1]. The first total synthesis resolved this ambiguity: both (R)- and (S)-enantiomers of xanthoangelol J were prepared via asymmetric epoxidation as a key step, and comparison of their analytical data (optical rotation, chiral HPLC retention time) against the natural isolate identified the natural enantiomer as (S)-(+)-xanthoangelol J [2]. This finding is critical for procurement because a racemic or incorrectly assigned enantiomer may exhibit different target engagement or pharmacokinetic behavior—a general principle well-established in chiral natural product pharmacology, though direct enantiospecific bioactivity comparison data for xanthoangelol J are not yet published [2].

Absolute stereochemistry Enantiomer assignment Total synthesis

Isolation Yield of 0.067% Drives Synthetic Accessibility as a Key Procurement Differentiator for Xanthoangelol J

Xanthoangelol J was obtained from A. keiskei stem exudates in an isolation yield of only 0.067% [REFS-1, REFS-2], making large-scale isolation impractical for most research programs. This low natural abundance directly motivated the development of the first total synthesis, which employs a KHSO4–SiO2-catalyzed Claisen–Schmidt condensation under microwave activation—a recyclable, green-chemistry approach that provides a practical alternative to natural extraction [2]. While comparable isolation yields for xanthoangelol I and deoxydihydroxanthoangelol H from the same plant material were not individually specified, all three new chalcones were obtained as minor constituents of the same exudate fraction, implying similarly low natural abundance across the series. The key procurement-relevant distinction is that a fully characterized, stereochemically validated synthetic route now exists for xanthoangelol J (yielding both enantiomers), whereas analogous total syntheses for xanthoangelol I and deoxydihydroxanthoangelol H have not been reported in the peer-reviewed literature [2].

Natural product isolation Synthetic chemistry Procurement feasibility

Xanthoangelol J Evidence-Based Application Scenarios for Research and Industrial Selection


Cancer Chemopreventive Lead Identification via EBV-EA Screening Cascade

Xanthoangelol J is suited as a positive control or reference compound in EBV-EA induction inhibition screening cascades for natural-product-based cancer chemopreventive lead discovery. Its robust benchmark values—IC50 of 264 mol ratio/32 pmol TPA against EBV-EA and NOR 1 inhibitory ratio of 2.4—are directly comparable with retinoic acid (IC50 482) and other chalcones from the same source [1]. Researchers evaluating A. keiskei-derived libraries or synthetic chalcone analogs can use xanthoangelol J as a calibrated comparator to rank-order new candidates in this specific tumor-promotion-relevant assay system.

Mechanistic Studies of NO-Donor-Mediated Tumor Promotion and Its Pharmacological Suppression

The demonstrated activity of xanthoangelol J against NOR 1 activation (I.R. 2.4 at 350 nmol) positions it as a tool compound for investigating the intersection of nitric oxide signaling and tumor promotion [1]. Its potency in this assay rivals that of xanthoangelol I and exceeds isobavachalcone (I.R. 2.0) and deoxydihydroxanthoangelol H (I.R. 1.6). Experimental designs probing NO-dependent pathways in carcinogenesis or inflammation can employ xanthoangelol J to interrogate structure-activity requirements of the 3″-hydroxygeranyl pharmacophore in this context.

Stereochemically Defined Chalcone Reference Standard for Chiral Natural Product Pharmacology

With the absolute configuration unambiguously assigned as (S)-(+)-xanthoangelol J through total synthesis and comparative chiroptical analysis [2], this compound serves as a stereochemical reference standard for chiral chalcone research. Procurement of the nature-identical (S)-enantiomer—rather than a racemic mixture—is essential for studies correlating absolute stereochemistry with biological target engagement, metabolic stability, or off-target selectivity. The availability of both synthetic enantiomers further enables enantiospecific comparative pharmacology [2].

Chalcone Structure-Activity Relationship (SAR) Programs Targeting the Geranylated Hydroxychalcone Pharmacophore

The well-characterized structural divergence between xanthoangelol J (open-chain 3″-hydroxygeranyl, C25H30O5), xanthoangelol I (dihydropyrano ring closure at C-2′/C-3′), and deoxydihydroxanthoangelol H (absence of 3″-OH) provides a defined three-compound SAR matrix for probing the impact of side chain topology and oxidation state on chemopreventive potency [1]. Xanthoangelol J occupies the intermediate position in terms of molecular complexity and potency within this triad, making it a critical reference compound for medicinal chemistry efforts aimed at optimizing the geranylated chalcone scaffold for cancer chemoprevention applications.

Quote Request

Request a Quote for xanthoangelol J

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.